N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide
Description
N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of structural elements, including a brominated indene moiety, a cyclopropyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Properties
IUPAC Name |
N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-3-1-2-11-10(13)6-7-14(11)18-16(20)12-8-21-19-15(12)9-4-5-9/h1-3,8-9,14H,4-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNKJNUIOSSAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2C(=O)NC3CCC4=C3C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,3-dihydro-1H-indene to obtain 4-bromo-2,3-dihydro-1H-indene . This intermediate is then subjected to further functionalization to introduce the oxazole and cyclopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the indene moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems may lead to the development of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The brominated indene moiety and the oxazole ring may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,3-dihydro-1H-inden-1-amine
- 4-bromo-2,3-dihydro-1H-inden-1-ol
- tert-Butyl (4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Uniqueness
N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-4-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
